2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline
Overview
Description
“2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline” is a chemical compound with the CAS Number: 1082766-55-9 and a molecular weight of 188.23 . It has a linear formula of C10 H12 N4 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H12N4/c1-2-8-3-4-9 (5-10 (8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 . The InChI key is SHWFGFCIZCLHTA-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline derivatives is in the synthesis of novel heterocyclic compounds. These compounds have been synthesized through various reactions, including methylation, condensation with phenylisothiocyanate, and reactions with ethyl orthoformate and anilines to yield new triazole and thiadiazole derivatives (M. Nikpour & H. Motamedi, 2015). Such synthetic routes are crucial for developing pharmaceuticals and materials with novel properties.
Antimicrobial and Anticancer Activities
The biological activities of triazole derivatives, including those related to this compound, have been a focus of research due to their potential therapeutic applications. For instance, certain triazole derivatives have been evaluated for their antimicrobial, anti-lipase, and antiurease activities, showcasing their potential in treating infections and other diseases (M. Özil et al., 2015). Furthermore, derivatives have been studied for their effectiveness against cancer cell migration and growth, with some compounds showing significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines (Aida Šermukšnytė et al., 2022).
Material Science and Molecular Interactions
In material science, the molecular interactions and self-aggregation behaviors of compounds containing the triazole unit have been explored. For instance, studies have revealed the self-aggregation and solidification behaviors of solutions containing triazole derivatives, which are crucial for understanding the material properties and potential applications in nanotechnology and material synthesis (Ishani I. Sahay & Prasanna S. Ghalsasi, 2019). These findings highlight the significance of triazole derivatives in developing new materials with specialized functions.
Safety and Hazards
Future Directions
The future directions for “2-Ethyl-5-(4H-1,2,4-triazol-4-YL)aniline” and similar compounds could involve further exploration of their potential anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Mechanism of Action
- Commercially available triazole-containing drugs cover a wide range of therapeutic areas, including antifungal, antidepressant, antihypertensive, and antiepileptic agents .
- For example, if it targets an enzyme involved in a metabolic pathway, inhibition or activation of that enzyme could occur .
- These properties influence its bioavailability and therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity, solubility). It may distribute to various tissues, including the central nervous system. Enzymes in the liver or other organs metabolize it. Elimination occurs primarily via urine or feces.
Result of Action
Action Environment
Properties
IUPAC Name |
2-ethyl-5-(1,2,4-triazol-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8-3-4-9(5-10(8)11)14-6-12-13-7-14/h3-7H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWFGFCIZCLHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N2C=NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651540 | |
Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-55-9 | |
Record name | Benzenamine, 2-ethyl-5-(4H-1,2,4-triazol-4-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082766-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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